2,3-Dichloro-1-propene
Overview
Description
2,3-Dichloro-1-propene is an organic compound with the molecular formula C3H4Cl2. It is also known by other names such as 2-Chloroallyl chloride and 2,3-Dichloropropylene . This compound is a colorless to yellow liquid with a chloroform-like odor and is used as an intermediate in various chemical syntheses .
Scientific Research Applications
2,3-Dichloro-1-propene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.
Biological Studies: The compound is used in studies related to its metabolism and bioactivation mechanisms.
Environmental Science: Research on its dehalogenation and degradation pathways in the environment.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,3-Dichloro-1-propene is the glutathione (GSH) molecule . GSH is a crucial antioxidant in plants, animals, fungi, and some bacteria and archaea, preventing damage to important cellular components.
Mode of Action
This compound interacts with its target, GSH, through a process known as conjugation . This interaction leads to the formation of S-(2-chloro-2-propenyl) mercapturic acid . Additionally, the compound undergoes P450 induced epoxidation, which subsequently rearranges to form a highly mutagenic compound, 1,3-dichloroacetone .
Biochemical Pathways
The affected biochemical pathway involves the conversion of 1,3-dichloroacetone to the dimercapturic acid, 1,3-(2-propanone)-bis-S-(N-acetylcysteine) . Another pathway degrades the chlorocarbon to acetaldehyde via chloroacrylic acid .
Pharmacokinetics
The compound’s molecular weight is 11097 , and it exists in a liquid state at room temperature . It has a boiling point of 94°C , indicating that it can be volatile and may be absorbed via inhalation
Result of Action
Its interaction with gsh and the subsequent formation of mutagenic compounds suggest that it could potentially cause cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility suggests that it could be easily dispersed in the environment, affecting its concentration and thus its efficacy . Furthermore, it is classified as harmful to aquatic organisms, indicating that it may cause long-term adverse effects in the aquatic environment .
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-1-propene participates in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it undergoes conjugation with glutathione (GSH), leading to S-(2-chloro-2-propenyl) mercapturic acid . This interaction demonstrates the compound’s ability to bind and react with biomolecules, influencing their function and activity .
Cellular Effects
This compound has various effects on cells and cellular processes. It can cause irritation and lacrimation, and may cause transient corneal injury . It also has the potential to cause liver and kidney damage . These effects highlight the compound’s significant impact on cell function, including its influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several steps. It undergoes P450 induced epoxidation, which subsequently rearranges to form highly mutagenic 1,3-dichloroacetone . This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydrolysis to 2-chloroallyl alcohol, which is then converted by alcohol dehydrogenase to form highly mutagenic 2-chloroacrolein . This compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloro-1-propene can be synthesized from 1,2,3-trichloropropane through a dehydrochlorination reaction. This process involves the use of a base such as caustic soda (sodium hydroxide) or potassium hydroxide in the presence of a phase transfer catalyst like benzyltriethylammonium chloride . The reaction is typically carried out at elevated temperatures to facilitate the elimination of hydrogen chloride.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale operations. The use of inexpensive catalysts and controlled reaction conditions ensures cost-effectiveness and high yield .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with halogens and hydrogen halides.
Polymerization: It can polymerize under certain conditions to form poly(dichloropropene) derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Halogens like chlorine or bromine, and hydrogen halides like hydrogen chloride or hydrogen bromide.
Major Products Formed:
Substitution Products: Compounds where chlorine atoms are replaced by other functional groups.
Addition Products: Dihalogenated or halogenated derivatives of propene.
Comparison with Similar Compounds
1,3-Dichloropropene: Another chlorinated propene used as a soil fumigant.
2,3-Dichloropropane: A related compound with similar chemical properties.
Uniqueness: 2,3-Dichloro-1-propene is unique due to its specific reactivity patterns and applications in organic synthesis. Its ability to undergo both substitution and addition reactions makes it a versatile intermediate in chemical manufacturing.
Properties
IUPAC Name |
2,3-dichloroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2/c1-3(5)2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCMQXTWHPRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2 | |
Record name | 2,3-DICHLOROPROPENE | |
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DSSTOX Substance ID |
DTXSID6025012 | |
Record name | 2,3-Dichloro-1-propene | |
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Molecular Weight |
110.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dichloropropene is a colorless to yellow liquid with an odor of chloroform. Sinks in water. Produces irritating vapor. (USCG, 1999), Straw-colored liquid with odor like chloroform; [HSDB] | |
Record name | 2,3-DICHLOROPROPENE | |
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Record name | 2,3-Dichloro-1-propene | |
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Boiling Point |
201 °F at 760 mmHg (NTP, 1992), 94 °C @ 760 mm Hg | |
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Flash Point |
50 °F (NTP, 1992), 15 °C, 59 °F (15 °C) (Tag Closed Cup) | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol; soluble in ethyl ether, benzene, Soluble in chloroform, In water, 21,500 mg/l @ 25 °C | |
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Density |
1.211 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.211 @ 20 °C/4 °C | |
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Vapor Density |
3.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.8 (air= 1) | |
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Vapor Pressure |
53 mmHg at 68 °F (NTP, 1992), 61.2 [mmHg], 61.2 mm Hg @ 25 °C | |
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Record name | 2,3-Dichloro-1-propene | |
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Mechanism of Action |
An increase in concentration of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity for 1,3-dichloropropene and 2,3-dichloro-1-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide, the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix. 1,3-Dichloropropene is hydrolysed to the corresponding allylic alcohol which can be oxidized to the respective acroleins (hydrolytic oxidative pathway). Structural parameters like chloro substitution of the central C atom of the substituted induced polarisation of the C as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways., According to the effects of inhibitors of the enzymes of S9 mix 1,1,1-trichloropropene-2,3-dioxide and guanamide the allylic chloropropenes fall into groups distinguished by their mode of metabolic activation by S9 mix: 2,3-dichloro-1-propene is epoxidized at the C:C double bond, giving rise to reactive epoxides (epoxidative pathway)., Allylic compounds exert direct genotoxic activities which depend on the chemical nature of the leaving group and on further substituents. Besides the direct genotoxic effects, metabolic activation mechanisms are also conceivable. Epoxidation seems to play a minor role in bioactivation, whereas the metabolic formation of strongly mutagenic alpha, beta-unsaturated carbonyl compounds is obviously of great importance for the indirect genotoxicity of allylic compounds. Only in the case of 2,3-dichloro-1-propene is an epoxide formed which is extremely unstable and immediately rearranges to the strong mutagen, 1,3-dichloroacetone. | |
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Color/Form |
Straw-colored liquid, Colorless to yellow | |
CAS No. |
78-88-6 | |
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Melting Point |
50 °F (NTP, 1992), 10 °C | |
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.